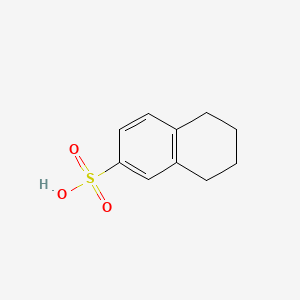

5,6,7,8-tetrahydronaphthalene-2-sulfonic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6,7,8-tetrahydronaphthalene-2-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTEWUQNEQPLMMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801252400 | |

| Record name | 5,6,7,8-Tetrahydro-2-naphthalenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801252400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93-12-9 | |

| Record name | 5,6,7,8-Tetrahydro-2-naphthalenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6,7,8-Tetrahydro-2-naphthalenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801252400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of 5,6,7,8 Tetrahydronaphthalene 2 Sulfonic Acid

Electrophilic Aromatic Substitution Reactions on the Tetrahydronaphthalene Moiety

The aromatic ring of 5,6,7,8-tetrahydronaphthalene-2-sulfonic acid is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for introducing new functional groups. scribd.commasterorganicchemistry.com The outcome of these reactions—specifically the position of the incoming electrophile—is governed by the directing effects of the two existing substituents: the fused aliphatic ring (an alkyl group) and the sulfonic acid group (-SO₃H).

The fused alkyl portion of the tetralin structure is an activating group and an ortho, para-director. Conversely, the sulfonic acid group is a strong deactivating group and a meta-director. youtube.com In this disubstituted system, the directing effects are competitive. The sulfonic acid group at the C-2 position directs incoming electrophiles to the C-4 and C-6 positions (meta). The alkyl ring, considered as a substituent on the aromatic ring, directs ortho (to C-1 and C-3) and para (to C-4). The positions are numbered relative to the fused ring junction.

Given the strong deactivating nature of the sulfonic acid group, reactions typically require forcing conditions. The regioselectivity will depend on the specific electrophile and reaction conditions, with substitution often occurring at the position least sterically hindered and influenced by the combined electronic effects. For instance, nitration or halogenation would likely yield a mixture of isomers, with the precise distribution determined by the interplay of these directing effects. masterorganicchemistry.comlibretexts.org

Table 1: Directing Effects of Substituents on the Aromatic Ring of this compound

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| Fused Aliphatic Ring | C-5, C-8 | Activating (Electron-Donating) | ortho, para (to C-1, C-3, C-4) |

Functional Group Interconversions of the Sulfonic Acid Group

The sulfonic acid moiety is a versatile functional group that can be converted into several important derivatives, enhancing the synthetic utility of the parent compound.

Sulfonamides are significant compounds, often synthesized from sulfonic acids. ekb.egfrontiersrj.com The most common pathway involves a two-step process. First, the sulfonic acid is converted to its corresponding sulfonyl chloride. This is typically achieved by reacting this compound with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

The resulting 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride is a key intermediate. scbt.com This sulfonyl chloride is then reacted with ammonia, a primary amine, or a secondary amine to yield the corresponding primary, secondary, or tertiary sulfonamide. sci-hub.seresearchgate.net The nucleophilic amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming the sulfonamide C-S-N bond. researchgate.net

Reaction Scheme for Sulfonamide Formation:

Chlorination: C₁₀H₁₁(SO₃H) + SOCl₂ → C₁₀H₁₁(SO₂Cl) + SO₂ + HCl

Amination: C₁₀H₁₁(SO₂Cl) + 2 RNH₂ → C₁₀H₁₁(SO₂NHR) + RNH₃⁺Cl⁻

Specialized reagents and transition-metal-free methods have also been developed to streamline this conversion, sometimes allowing for a one-pot synthesis from the sulfonic acid to the sulfonamide. frontiersrj.com

As a strong acid, this compound readily reacts with bases to form stable sulfonate salts. wikipedia.org This is a standard acid-base neutralization reaction. Treatment of the sulfonic acid with a metal hydroxide (B78521) (e.g., sodium hydroxide, potassium hydroxide), carbonate (e.g., sodium carbonate), or bicarbonate will yield the corresponding metal sulfonate salt and water (and carbon dioxide if carbonates are used).

For example, the reaction with sodium hydroxide produces sodium 5,6,7,8-tetrahydronaphthalene-2-sulfonate, a water-soluble salt. chemicalbook.com The formation of such salts is often used to improve the handling and solubility characteristics of the compound, particularly for applications in aqueous media. patsnap.com

Table 2: Common Bases for Sulfonic Acid Salt Formation

| Base | Chemical Formula | Resulting Salt | Byproducts |

|---|---|---|---|

| Sodium Hydroxide | NaOH | Sodium Sulfonate | H₂O |

| Potassium Hydroxide | KOH | Potassium Sulfonate | H₂O |

| Calcium Carbonate | CaCO₃ | Calcium Sulfonate | H₂O, CO₂ |

Polymerization and Condensation Reactions of Sulfonic Acid Derivatives (e.g., with formaldehyde)

Derivatives of aromatic sulfonic acids, including those of naphthalene (B1677914) sulfonic acid, are known to undergo condensation reactions with aldehydes, most notably formaldehyde (B43269). researchgate.net This process is used to create polymeric materials with applications as dispersants, emulsifiers, and superplasticizers. google.comgoogle.com

In this type of reaction, the aromatic ring of the sulfonic acid derivative is sufficiently activated to react with formaldehyde under acidic conditions. The formaldehyde acts as a linking agent, forming methylene (B1212753) bridges (-CH₂-) between two aromatic units. This step-growth polymerization leads to the formation of low-molecular-weight polymers or oligomers.

The resulting products, known as naphthalene sulfonate-formaldehyde condensates (NSF), are highly effective dispersing agents because the polymer backbone is hydrophobic while the numerous sulfonate groups provide hydrophilic character and electrostatic repulsion. google.com While the literature predominantly focuses on naphthalene sulfonic acid, the same chemical principles apply to its hydrogenated analogue, this compound, which could be used to produce polymers with modified properties, such as increased flexibility or solubility in certain nonpolar media.

Stability and Isolation Principles for Sulfonic Acids in Chemical Processes

The stability and isolation of sulfonic acids are governed by the properties of the C-S bond and the high polarity of the -SO₃H group.

Stability: Aromatic sulfonic acids are generally thermally stable. patsnap.com However, the sulfonation reaction is reversible. wikipedia.org Under conditions of high temperature and in the presence of aqueous acid, aryl sulfonic acids can undergo hydrolytic desulfonation, where the sulfonic acid group is cleaved from the aromatic ring to regenerate the parent arene and sulfuric acid. wikipedia.orgresearchgate.net The stability against hydrolysis increases when the aromatic ring has electron-withdrawing groups and decreases with electron-donating groups. researchgate.net The alkyl framework of the tetralin moiety is electron-donating, which may make this compound somewhat more susceptible to desulfonation compared to sulfonic acids of electron-poor aromatics.

Isolation Principles: The isolation and purification of sulfonic acids can be challenging due to their high polarity, low melting points, and excellent solubility in water. masterorganicchemistry.com They are often difficult to crystallize and are poorly soluble in nonpolar organic solvents.

Common isolation strategies include:

Salting Out: The sulfonic acid can be precipitated from an aqueous solution by adding a common ion, typically as a salt like sodium chloride.

Conversion to Salts: A frequent and effective method is to convert the sulfonic acid into a metal salt (e.g., sodium or calcium salt) by neutralization. google.com These salts are often crystalline solids that are easier to handle, purify by recrystallization, and store than the free acid.

Chromatography: Ion-exchange chromatography can be used for purification, although recovery of the free acid from the aqueous eluent can be cumbersome. masterorganicchemistry.com

In industrial processes, crude sulfonation mixtures often contain residual sulfuric acid. Purification may involve selective precipitation, for instance, by adding a calcium salt to precipitate insoluble calcium sulfate (B86663) while the more soluble calcium sulfonate remains in solution. google.com

Applications and Research Trajectories of 5,6,7,8 Tetrahydronaphthalene 2 Sulfonic Acid and Its Derivatives

Role in Advanced Material Science

The unique combination of a bulky, partially aliphatic, partially aromatic hydrocarbon backbone and a hydrophilic, acidic functional group gives 5,6,7,8-tetrahydronaphthalene-2-sulfonic acid properties that are of interest in the field of advanced material science. Research into analogous aromatic sulfonic acids suggests a potential for this compound to contribute to the creation of new materials with specifically designed characteristics.

Development of New Materials with Tailored Properties

The introduction of sulfonic acid groups into polymer backbones is a common strategy to create proton-conductive membranes, which are essential components of fuel cells. The acidity and hydrophilicity of the -SO3H group facilitate the transport of protons. It is plausible that this compound could serve as a monomer or an additive in the development of such membranes, with the tetralin moiety potentially influencing the mechanical and thermal properties of the final material.

Integration into Polymer and Resin Systems

The integration of sulfonic acids into polymer and resin systems is a well-established method for modifying their properties. For example, sulfonic acid-functionalized polymers are widely used as ion-exchange resins. These resins are critical in water softening and purification processes. The sulfonation of crosslinked poly(vinylaromatic) copolymers, such as styrene-divinylbenzene, is a standard method for producing strong acid cation exchange resins. By analogy, this compound could be incorporated into polymer chains, or used as a functionalizing agent, to impart ion-exchange capabilities to various materials.

Furthermore, polymers containing sulfonic acid groups, such as poly(2-acrylamido-2-methylpropane sulfonic acid), are utilized in a variety of industrial applications, including cosmetics and adhesives. repositorioinstitucional.mx The incorporation of the tetralin structure from this compound into such polymer systems could modulate properties like solubility, viscosity, and thermal stability.

Catalytic Applications in Organic Transformations

The strong acidic nature of the sulfonic acid group makes this compound a candidate for catalytic applications, particularly in reactions that are promoted by Brønsted acids.

Function as a Brønsted Acid Catalyst in Various Reactions

Sulfonic acids are potent Brønsted acids and are frequently employed as catalysts in a wide array of organic reactions. They are effective in promoting reactions such as esterifications, alkylations, and condensations. The catalytic activity of these acids is attributed to their ability to donate a proton, thereby activating the substrate. While mineral acids like sulfuric acid are also effective, organic sulfonic acids can offer advantages in terms of solubility in organic media and reduced corrosiveness. The tetralin backbone of this compound may influence its solubility and interaction with organic substrates, potentially affecting its catalytic efficiency and selectivity in certain transformations.

Development of Heterogeneous Sulfonic Acid Catalysts

A significant trend in modern chemistry is the replacement of homogeneous catalysts with heterogeneous ones to simplify product purification and catalyst recycling, leading to more environmentally friendly and cost-effective industrial processes. researchgate.net Sulfonic acid groups can be immobilized on solid supports, such as silica, zirconia, or organic polymers, to create solid acid catalysts. researchgate.net These heterogeneous catalysts combine the high catalytic activity of sulfonic acids with the practical advantages of a solid-phase system.

This compound could be a valuable precursor for the synthesis of such heterogeneous catalysts. By anchoring the tetralin moiety to a solid support, the sulfonic acid group is exposed to the reaction medium, providing accessible acidic sites for catalysis. The stability of the aromatic ring and the strength of the sulfonic acid group are beneficial for creating robust and reusable catalysts.

Utility as an Organic Synthesis Building Block

The 5,6,7,8-tetrahydronaphthalene (tetralin) framework is a common structural motif in medicinal chemistry and organic synthesis. The presence of a sulfonic acid group on this scaffold enhances its utility as a versatile building block for the synthesis of more complex molecules. The tetralin core itself is a precursor to various biologically active compounds. For example, derivatives of tetralin are investigated for their potential as therapeutic agents. nih.gov

The sulfonic acid group is a flexible functional handle that can be converted into other important functional groups. For instance, it can be readily transformed into a sulfonyl chloride (-SO2Cl), which in turn can react with amines to form sulfonamides (-SO2NR2). scbt.com Sulfonamides are a prominent class of compounds in medicinal chemistry with a wide range of biological activities. The conversion of this compound into its corresponding sulfonamide derivatives opens a pathway to new classes of compounds for drug discovery. cymitquimica.com

Moreover, the tetralin structure can be further modified through various organic reactions. The aromatic part of the molecule can undergo electrophilic substitution reactions, while the aliphatic ring can be functionalized through free-radical reactions at the benzylic positions. The sulfonic acid group can influence the regioselectivity of these reactions, providing a degree of control in the synthesis of substituted tetralin derivatives. The use of tetralin derivatives as intermediates in the synthesis of complex molecules, such as the 5-HT3 receptor antagonist Palonosetron, highlights the importance of this structural scaffold in pharmaceutical synthesis. nih.gov

Interactive Data Table: Properties of 5,6,7,8-Tetrahydronaphthalene Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Application/Use |

| This compound | C10H12O3S | 212.27 | Catalyst, Synthesis Intermediate |

| Sodium 5,6,7,8-tetrahydronaphthalene-2-sulphonate | C10H11NaO3S | 234.25 | Chemical Reagent |

| 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid | C11H12O2 | 176.21 | Intermediate in pharmaceutical synthesis nih.govnih.gov |

| 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | C10H11NO3S | 225.27 | Versatile small molecule scaffold cymitquimica.com |

| 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-boronic acid | C14H21BO2 | 232.13 | Reagent in organic synthesis |

Intermediate for Complex Organic Molecules

This compound and its derivatives are valuable intermediates in the synthesis of more complex organic molecules. The tetrahydronaphthalene scaffold provides a rigid bicyclic framework that can be further functionalized. For instance, the related compound 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid serves as an intermediate in the synthesis of Palonosetron, a 5-HT3 receptor antagonist. nih.gov The synthesis of complex molecules often involves a series of reactions, including ring closures, ring openings, expansions, and contractions, to build upon a core structure like tetrahydronaphthalene. lkouniv.ac.in

Derivatives such as 8-oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride are key for creating sulfonamide derivatives, which have been explored for various therapeutic applications. The reactivity of the sulfonyl chloride group allows for the attachment of various functional groups, leading to a diverse range of complex molecules. Similarly, the synthesis of novel tetrahydronaphthalene derivatives containing pyridine, thioxopyridine, and pyrazolopyridine moieties highlights the utility of this scaffold in creating polyfunctionalized molecules with potential biological activities. researchgate.net

Precursor in Fine Chemical and Specialty Chemical Synthesis

In the realm of fine and specialty chemicals, this compound and its derivatives serve as important precursors. The sulfonation of aromatic compounds is a key process for producing a wide array of chemicals with specific functionalities. mdpi.com These sulfonated compounds are utilized in various applications due to the enhanced properties conferred by the sulfonic acid group. mdpi.com

For example, the synthesis of novel N-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-yl)-carboxamide and 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide derivatives for studying their effects on cellular processes demonstrates the use of the tetrahydronaphthalene core in creating specialty chemicals for biological research. nih.gov The development of these specialized molecules relies on the foundational structure of tetrahydronaphthalene, which is modified to achieve desired chemical and biological properties.

Design and Synthesis of Receptor Agonist Analogues for Mechanistic Chemical Biology Studies

The tetrahydronaphthalene scaffold is a key structural motif in the design and synthesis of receptor agonist analogues. These analogues are instrumental in mechanistic chemical biology studies, allowing researchers to probe the interactions between ligands and their protein targets.

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. By systematically modifying the structure of this compound derivatives, researchers can identify key pharmacophores and optimize their interactions with receptors.

For example, SAR studies on a novel class of tetrahydronaphthalene amide derivatives as mycobacterial inhibitors involved synthesizing approximately 80 analogues to identify compounds with potent activity. nih.gov These studies often focus on modifying substituents on the tetrahydronaphthalene core and observing the resulting changes in biological efficacy. nih.gov In another study, novel tetrahydronaphthalene derivatives were synthesized and evaluated for their effects on nitric oxide production, with certain compounds showing dose-dependent activity. nih.gov The design of dual 5-HT1A and 5-HT7 receptor ligands has also utilized the 1,2,3,4-tetrahydroisoquinoline (B50084) moiety, a structure related to tetrahydronaphthalene, to explore dual-targeting agents for CNS diseases. nih.gov

The antioxidant properties of dihydrochalcones, which share some structural similarities with tetralone derivatives, have been investigated through SAR studies, revealing that the arrangement of hydroxyl and methoxy (B1213986) groups significantly impacts their antioxidant capacity. mdpi.com These investigations provide valuable insights into how specific structural features contribute to the biological and chemical properties of these molecules.

Computational modeling plays a vital role in understanding the molecular interactions and binding of tetrahydronaphthalene derivatives with their biological targets. These in silico methods provide insights that complement experimental data from SAR studies.

Molecular docking simulations are often employed to predict the binding poses of ligands within the active site of a receptor. For instance, in the design of novel orexin (B13118510) 2 receptor agonists based on a naphthalene (B1677914) skeleton, docking simulations were used to support the structure-activity relationship results. chemrxiv.org These simulations helped to understand the active conformation and orientation of the pharmacophores within the orexin receptor. chemrxiv.org

Furthermore, molecular dynamic simulations can be used to investigate the inhibitory mode of action of compounds. In a study of tetrahydronaphthalene sulfonamide derivatives, molecular dynamics was used to explore the interactions of the most active compound with its target. ekb.eg These computational approaches are powerful tools for rational drug design, enabling the prediction of binding affinities and the optimization of ligand structures for enhanced receptor interaction.

Emerging Research Areas and Future Directions for this compound Research

The versatility of the this compound scaffold continues to open up new avenues of research. One emerging area is the development of novel therapeutic agents targeting a range of diseases. For example, derivatives of this compound are being investigated as inhibitors of Mycobacterium tuberculosis and as potential anticancer agents. nih.govekb.eg The synthesis of new tetrahydronaphthalene derivatives with antioxidant and tumor inhibitory activities is another promising direction. researchgate.net

Future research is also likely to focus on the development of more selective and potent receptor agonists and antagonists. The design of dual-target ligands, such as those targeting multiple serotonin (B10506) receptors, represents a sophisticated approach to treating complex neurological disorders. nih.gov Additionally, the application of advanced computational techniques will continue to refine the design of new molecules with optimized pharmacological profiles.

The exploration of sulfonated molecules in biomaterials is another burgeoning field where derivatives of this compound could find applications. mdpi.com The introduction of sulfonic acid groups can enhance the properties of biomaterials for applications in tissue engineering and drug delivery. mdpi.com As our understanding of the chemical and biological properties of this compound and its analogues grows, so too will the scope of its potential applications in medicine and materials science.

Conclusion and Future Perspectives

Summary of Key Academic Contributions

The academic contributions concerning 5,6,7,8-tetrahydronaphthalene-2-sulfonic acid are predominantly centered on its utility in the synthesis of more complex molecules. The tetralin framework is a structural component in various biologically active compounds, including some with antifungal, anti-Parkinsonian, and anti-inflammatory properties. The sulfonic acid group, in particular, can serve as a reactive handle for further chemical modifications, making the compound a valuable building block in medicinal chemistry.

Research has demonstrated the synthesis of various tetralin derivatives, and while not always directly starting from this compound, these studies underscore the importance of the tetralin scaffold. For instance, derivatives of the related compound 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid have been synthesized and investigated. Furthermore, the general class of sulfonated molecules is recognized for its diverse applications in biomaterials, where the introduction of sulfonic acid groups can enhance material properties.

While direct studies on the biological activity of this compound are limited, the broader family of tetralin derivatives has been the subject of significant investigation. For example, novel tetrahydronaphthalene derivatives have been synthesized and evaluated for their effects on nitric oxide production in macrophages, indicating potential anti-inflammatory applications.

Identification of Knowledge Gaps and Prospective Research Avenues

Despite its role as a synthetic intermediate, there is a notable lack of in-depth research into the specific properties and potential applications of this compound itself. This represents a significant knowledge gap in the current scientific literature.

Prospective Research Avenues:

Exploration of Biological Activity: A primary area for future research is the systematic investigation of the biological activities of this compound and its simple derivatives. Given the known therapeutic potential of the broader tetralin family, it is plausible that this compound may exhibit interesting pharmacological properties.

Development of Novel Synthetic Methodologies: While synthetic routes to tetralin structures exist, the development of more efficient and environmentally friendly methods for the synthesis of this compound could be a valuable contribution to organic chemistry.

Applications in Materials Science: Drawing from the known utility of sulfonated molecules in creating functional biomaterials, future studies could explore the incorporation of this compound into polymers or other materials to impart specific properties.

Catalytic Applications: The sulfonic acid group suggests potential applications in catalysis. Investigating the use of this compound or its derivatives as catalysts in organic reactions could open up new avenues of research.

Q & A

Basic: What are the recommended synthetic routes for 5,6,7,8-tetrahydronaphthalene-2-sulfonic acid and its derivatives?

Methodological Answer:

The synthesis typically involves sulfonation of tetrahydronaphthalene derivatives using concentrated sulfuric acid or chlorosulfonic acid under controlled conditions. For example, sulfonation at the 2-position can be achieved by reacting 5,6,7,8-tetrahydronaphthalene with fuming sulfuric acid at 80–100°C for 4–6 hours. Post-reaction neutralization with aqueous sodium hydroxide yields the sodium salt, which is purified via recrystallization from ethanol/water mixtures. Derivatives like sulfonamides are synthesized via coupling reactions using activated intermediates (e.g., sulfonyl chlorides) with amines under Schotten-Baumann conditions .

Basic: Which analytical techniques are optimal for characterizing the purity and structure of this compound?

Methodological Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to confirm regioselectivity of sulfonation and hydrogen environments.

- High-Resolution Mass Spectrometry (HRMS): To verify molecular ion peaks and isotopic patterns.

- High-Performance Liquid Chromatography (HPLC): For purity assessment (≥95% purity is typical for research-grade compounds).

- Thermogravimetric Analysis (TGA): Evaluates thermal stability and decomposition profiles under nitrogen atmospheres .

Advanced: How can experimental conditions be optimized to enhance sulfonation yield and regioselectivity?

Methodological Answer:

Employ a Design of Experiments (DoE) approach to systematically vary parameters:

- Temperature: Optimal range 80–120°C (higher temperatures favor sulfonation but may increase side reactions).

- Reaction Time: 4–8 hours, monitored by TLC or HPLC.

- Acid Concentration: Use oleum (H2SO4 with SO3) for enhanced electrophilicity.

Post-reaction, quenching with ice water minimizes over-sulfonation. Regioselectivity is confirmed via NOESY NMR or X-ray crystallography .

Advanced: How do researchers address discrepancies in spectroscopic data for sulfonic acid derivatives?

Methodological Answer:

Contradictions (e.g., unexpected NMR shifts) are resolved by:

- Cross-Validation: Combine NMR with Fourier-Transform Infrared Spectroscopy (FT-IR) to confirm functional groups.

- Isotopic Labeling: Use deuterated solvents to eliminate solvent peak interference.

- Computational Modeling: Compare experimental 13C NMR shifts with density functional theory (DFT)-predicted values.

For ambiguous HRMS results, tandem MS/MS fragmentation patterns clarify structural assignments .

Advanced: Which molecular descriptors are critical in QSAR studies of tetrahydronaphthalene-sulfonic acid derivatives?

Methodological Answer:

Key descriptors include:

- Electronic Parameters: Hammett σ constants for sulfonic acid groups, calculated via computational tools like Gaussian.

- Steric Factors: Molar refractivity and Connolly surface area to assess steric hindrance.

- Hydrophobic Parameters: LogP values (determined experimentally or via software like ACD/Labs) to correlate with membrane permeability.

QSAR models are validated using leave-one-out cross-validation and external test sets. Recent studies highlight the importance of sulfonate group geometry in binding affinity to biological targets like cytochrome P450 enzymes .

Basic: What strategies ensure the stability of this compound during storage?

Methodological Answer:

- Storage Conditions: Keep as a sodium salt in airtight, amber vials at –20°C to prevent hydrolysis.

- Buffered Solutions: Use pH 7–8 phosphate buffers to avoid acid-catalyzed degradation.

- Stability Monitoring: Regular HPLC analysis (e.g., every 3 months) to detect decomposition products like naphthalene derivatives .

Advanced: How is the biological activity of sulfonic acid derivatives evaluated in enzyme inhibition assays?

Methodological Answer:

- Enzyme Kinetics: Measure IC50 values using fluorogenic substrates (e.g., 7-benzyloxyquinoline for CYP450 inhibition).

- Docking Simulations: AutoDock Vina or Schrödinger Suite to predict binding modes.

- Competitive Binding Assays: Use radiolabeled ligands (e.g., 3H-retinoic acid for CYP26A1 inhibition studies).

Recent work demonstrates that 5,6,7,8-tetrahydronaphthalene-2-sulfonamide derivatives exhibit nanomolar inhibition of CYP26A1, validated via LC-MS metabolite profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.